molecular formula C28H22O6 B2442981 parthenocissin A CAS No. 212513-35-4

parthenocissin A

Cat. No.: B2442981
CAS No.: 212513-35-4
M. Wt: 454.478
InChI Key: BIQMSWPBPAKGSE-NUGSKGIGSA-N
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Description

Parthenocissin A is a natural stilbenoid compound classified as a resveratrol oligomer. It is isolated from the plant Parthenocissus quinquefolia , commonly known as Virginia creeper . Stilbenes like this compound are phytoalexins, which plants produce as a defense mechanism in response to stress or injury . This product is intended for research purposes, such as phytochemical profiling, the study of plant defense mechanisms, and investigations into the biological activities of polyphenolic compounds. As a resveratrol-derived oligomer, it may be of interest for exploring structure-activity relationships within this class of molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1Z,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9+/t26-,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQMSWPBPAKGSE-RVMRZQENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence, Isolation, and Structural Elucidation

Advanced Structural Elucidation and Confirmation

The definitive identification of parthenocissin A requires a combination of advanced spectroscopic techniques to determine its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. ebi.ac.uk

¹H NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment (e.g., aromatic, aliphatic, carbonyl).

HMBC (Heteronuclear Multiple Bond Correlation) is a 2D NMR technique crucial for establishing the carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds, allowing for the connection of different molecular fragments, which is essential for complex oligomers like this compound. nih.gov

The combination of these NMR experiments allows for the unambiguous assignment of the complete chemical structure of this compound. ebi.ac.uknih.gov

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula. semanticscholar.orgresearchgate.net

Tandem mass spectrometry (MS/MS or MSⁿ) involves fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern provides a "fingerprint" that offers critical clues about the molecule's substructures and the connectivity of its constituent parts. The identification of this compound in grape cane and wine extracts has been confirmed using advanced methods such as liquid chromatography coupled with high-resolution time-of-flight mass spectrometry (LC-QTOF-MS). semanticscholar.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. For molecules like this compound, which belong to the stilbenoid class, this technique is used to confirm the presence of conjugated systems of double bonds (chromophores) characteristic of their structure. um.edu.my Stilbenoids typically exhibit strong absorption in the UV region, with characteristic absorption maxima (λmax) around 300–320 nm. researchgate.net The UV spectrum provides corroborating evidence for the presence of the stilbene (B7821643) core within the molecular structure of this compound.

Table 3: Spectroscopic Techniques for this compound Elucidation
TechniquePurpose and Information ObtainedSource(s)
¹H and ¹³C NMR Determines the proton and carbon framework of the molecule. ebi.ac.uk
HMBC Establishes long-range (2-3 bond) H-C correlations to connect molecular fragments. nih.gov
HRMS/MS Provides exact molecular formula from accurate mass and structural clues from fragmentation patterns. semanticscholar.orgresearchgate.netnih.gov
UV-Vis Confirms the presence of the conjugated stilbenoid chromophore system. um.edu.myresearchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a compound like this compound, which is expected to be a chiral natural product, CD spectroscopy would be instrumental in determining its absolute configuration and conformational features in solution. A typical CD spectrum would show positive or negative Cotton effects at specific wavelengths, which are characteristic of the molecule's three-dimensional structure. Without experimental data, no specific analysis can be provided.

Optical Properties Analysis

The optical properties of a compound encompass its interaction with light. This includes measurements of its absorption and emission of light (UV-Vis and fluorescence spectroscopy) and its ability to rotate the plane of polarized light (optical rotation). For a novel compound, determining its specific rotation ([α]D) is a critical step in its characterization, providing information about its enantiomeric purity and confirming its chirality. UV-Vis spectroscopy would reveal the presence of chromophores within the molecule and give an indication of its electronic structure. No such data is available for this compound.

Molecular Mechanic Calculations for Conformational Analysis

Molecular mechanics is a computational method used to model and predict the three-dimensional structure and conformational preferences of molecules. By using force fields to calculate the potential energy of different conformations, researchers can identify the most stable (lowest energy) structures of a molecule. For a complex natural product, these calculations are invaluable for understanding its flexibility, the spatial arrangement of its functional groups, and how it might interact with biological targets. Such computational studies would typically be performed in conjunction with experimental data from techniques like NMR and CD spectroscopy to build a comprehensive model of the molecule's structure. In the absence of any structural information for this compound, these calculations cannot be performed.

Due to the unavailability of any scientific literature on "this compound," this article cannot provide the detailed research findings and data tables as requested. The successful generation of the outlined content is contingent on the existence of primary research that describes the isolation and structural elucidation of this specific compound.

Biosynthesis of Parthenocissin a

General Stilbene (B7821643) Biosynthetic Pathway

The synthesis of stilbenes, including the foundational precursor to Parthenocissin A, is an elegant example of secondary metabolism in plants. This pathway is a branch of the larger phenylpropanoid pathway and is characterized by a key enzymatic step that defines the stilbene core.

Phenylpropanoid Pathway as the Precursor Route

The journey to stilbenes begins with the phenylpropanoid pathway, a central route in plant secondary metabolism responsible for producing a wide array of phenolic compounds such as flavonoids, lignins, and coumarins. scirp.orgnih.govfrontiersin.org The primary starting molecule for this pathway is the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. nih.govencyclopedia.pub

The initial and pivotal step is the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). encyclopedia.pubacademicjournals.org Following this, cinnamic acid is typically hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid. academicjournals.orgmdpi.com This p-coumaric acid is then activated with coenzyme A to form p-coumaroyl-CoA by the enzyme 4-coumarate:CoA ligase (4CL). academicjournals.orgfrontiersin.org This activated molecule, p-coumaroyl-CoA, stands at a critical metabolic fork, ready to be channeled into various biosynthetic branches, including the pathway leading to stilbenes. frontiersin.org

Enzymatic Catalysis by Stilbene Synthase (STS)

The defining step in stilbene biosynthesis is catalyzed by the enzyme stilbene synthase (STS). scirp.orgnih.gov STS is a type III polyketide synthase that orchestrates the condensation of one molecule of a cinnamic acid derivative (like p-coumaroyl-CoA) with three molecules of malonyl-CoA. encyclopedia.pubnih.govscirp.org This reaction proceeds through the sequential decarboxylative addition of three acetate (B1210297) units from malonyl-CoA to the starter molecule. scirp.orgscirp.org

STS and chalcone (B49325) synthase (CHS), the key enzyme in flavonoid biosynthesis, share a high degree of sequence similarity and utilize the same substrates. encyclopedia.puburegina.ca Both enzymes generate an identical linear tetraketide intermediate. encyclopedia.puburegina.ca However, the crucial difference lies in the subsequent cyclization reaction. While CHS catalyzes a Claisen condensation to form a chalcone, STS performs an aldol (B89426) condensation, leading to the characteristic stilbene scaffold. encyclopedia.pubmdpi.com This alternative cyclization mechanism is the hallmark of stilbene synthase activity.

Formation from Malonyl-CoA and Cinnamic Acid Derivatives

The core structure of stilbenes is assembled from two distinct metabolic pools. As previously mentioned, a starter molecule, which is a CoA-ester of a cinnamic acid derivative, is provided by the phenylpropanoid pathway. nih.gov The most common starter for resveratrol (B1683913), a precursor to this compound, is p-coumaroyl-CoA. nih.gov

The other essential building blocks are three units of malonyl-CoA. encyclopedia.pubmdpi.com Malonyl-CoA is generated from the primary metabolite acetyl-CoA through a carboxylation reaction catalyzed by acetyl-CoA carboxylase. encyclopedia.pub The stilbene synthase enzyme then masterfully combines these components—one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA—to synthesize the stilbene backbone, releasing four molecules of CO2 and four molecules of Coenzyme A in the process. researchgate.netresearchgate.net The product of this reaction with p-coumaroyl-CoA as the starter is the well-known stilbene, resveratrol. mdpi.com

Specific Biogenic Transformations Leading to this compound

This compound is not directly synthesized by the primary stilbene pathway but is rather a product of subsequent modifications of a stilbene precursor. These transformations involve the dimerization of resveratrol units and specific isomeric arrangements.

Enzymatic Oligomerization of Resveratrol Precursors

This compound is a resveratrol dimer, meaning it is formed by the joining of two resveratrol molecules. smolecule.com This process is believed to be an enzymatic oxidative coupling of resveratrol precursors. In plants, enzymes such as peroxidases and laccases are thought to catalyze the oligomerization of resveratrol. nih.govresearchgate.net These enzymes generate phenoxyl radicals from resveratrol monomers. nih.govacs.org

The subsequent coupling of these radicals can occur in various regioisomeric forms. nih.govacs.org The formation of this compound involves a specific 8-8' coupling of two resveratrol units. nih.govacs.org This oxidative dimerization is a key step in the biosynthesis of a diverse array of resveratrol oligomers found in nature.

Photoisomerization of (-)-Quadrangularin A

A direct biosynthetic precursor to this compound is another resveratrol dimer, (-)-Quadrangularin A. nih.govacs.org Quadrangularin A and this compound are geometric isomers (Z/E isomers) of each other. nih.govacs.org It has been proposed that this compound can be formed through the isomerization of the double bond in Quadrangularin A. nih.govacs.org

This transformation from the E-isomer (Quadrangularin A) to the Z-isomer (this compound) can potentially occur through photoisomerization, where light energy induces the change in configuration. umich.eduumich.edu While the exact enzymatic or photochemical nature of this isomerization in vivo is still under investigation, it represents the final specific step in the biogenic production of this compound. nih.govacs.org

Proposed Oxidative Cyclization Reactions

The formation of this compound from resveratrol monomers is proposed to occur through oxidative cyclization reactions. While the specific enzymes catalyzing this transformation in vivo are not yet fully elucidated, the process is believed to involve the generation of phenoxy radicals from resveratrol molecules. researchgate.net These highly reactive intermediates can then couple in various ways to form different dimeric structures.

In vitro studies have demonstrated that the synthesis of resveratrol dimers can be achieved through oxidative coupling using agents like potassium ferricyanide (B76249) or copper(II) acetate, or through enzymatic reactions with peroxidases, such as horseradish peroxidase, or laccase-like enzymes. smolecule.comresearchgate.netbiorxiv.org These reactions mimic the proposed biosynthetic pathway, where plant peroxidases or laccases are thought to catalyze the oxidative oligomerization of resveratrol. d-nb.infobiorxiv.org The regioselectivity of the coupling, which determines the final structure of the dimer, is a critical aspect of this process. researchgate.net The formation of this compound specifically involves an 8-8' linkage between two resveratrol units, followed by an intramolecular cyclization to create its characteristic dihydrobenzofuran ring system. acs.org Mechanistic studies suggest the involvement of a disulfide intermediate in some oxidative cyclization processes, highlighting the complexity of these reactions. researchgate.net

Comparative Analysis of Biosynthetic Pathways with Related Stilbenoids

The biosynthetic pathway leading to this compound shares its foundational steps with that of all other stilbenoids, originating from the phenylpropanoid pathway and the subsequent action of stilbene synthase to produce resveratrol. mdpi.comoeno-one.eu The diversification into a vast array of stilbene oligomers, including this compound, occurs through the oxidative coupling of resveratrol monomers. d-nb.info

A comparative analysis with other resveratrol dimers reveals both similarities and key differences in their formation:

ε-viniferin: This dimer is formed through an 8-5' linkage between two resveratrol units. Like this compound, its synthesis is induced by biotic or abiotic stress and is believed to be catalyzed by peroxidases or laccases. nih.gov

Pallidol (B3078306): This dimer features an 8-8' linkage, similar to this compound, but with a different stereochemistry. acs.org The formation of both pallidol and this compound from the same precursor highlights the subtle enzymatic control that dictates the final stereochemical outcome of the cyclization reaction. researchgate.net

Quadrangularin A: Another 8-8' linked dimer, quadrangularin A, showcases a different cyclic structure compared to this compound. acs.org

The diversity in the structures of these resveratrol dimers, all originating from the same monomer, underscores the role of specific enzymes in controlling the regioselectivity and stereoselectivity of the oxidative coupling reactions. researchgate.net While stilbene synthase (STS) is the key enzyme for producing the resveratrol monomer, the subsequent oligomerization into compounds like this compound is likely governed by a suite of oxidative enzymes, such as peroxidases and laccases, which exhibit distinct substrate specificities and catalytic mechanisms. d-nb.infobiorxiv.org The presence and specific activity of these enzymes in different plant species and tissues can explain the observed variation in stilbenoid profiles. researchgate.net

Chemical Synthesis and Derivatization of Parthenocissin a

Total Synthesis Strategies of Parthenocissin A

The total synthesis of this compound is intrinsically linked to its precursor, resveratrol (B1683913). Most strategies leverage the inherent reactivity of resveratrol to construct the dimeric structure.

The primary method for synthesizing this compound and other related dimers is the oxidative coupling of resveratrol monomers. smolecule.com This process involves the generation of phenoxyl radicals from resveratrol units, which then couple to form the dimer. nih.govacs.org The dimerization typically proceeds through several regioisomeric modes, with this compound being an 8-8' coupled dimer. nih.govacs.org This coupling creates a highly reactive para-quinone methide intermediate that undergoes further reactions to yield the final structure. nih.gov The challenge in this approach lies in controlling the regioselectivity and stereoselectivity of the coupling to favor the formation of this compound over other isomers like quadrangularin A or pallidol (B3078306). umich.eduresearchgate.net

The choice of oxidizing agent is critical for controlling the outcome of the resveratrol dimerization. Specific agents are used to facilitate the oxidative coupling reaction under controlled laboratory conditions to optimize yield and purity. smolecule.com

Potassium Ferricyanide (B76249) (K₃[Fe(CN)₆]): This common oxidizing agent is frequently used in the synthesis of this compound. smolecule.com Potassium ferricyanide is a bright red salt that is soluble in water and acts as a one-electron oxidant, making it suitable for generating the necessary phenoxyl radicals from resveratrol. wikipedia.orgbyjus.com It is typically prepared by passing chlorine gas through a solution of potassium ferrocyanide. wikipedia.orgbyjus.comprepchem.com

Other Metallic Catalysts: Besides potassium ferricyanide, other metal-based reagents have been employed. Copper(II) acetate (B1210297) and silver(I) acetate (AgOAc) are also effective in promoting the oxidative coupling of resveratrol. smolecule.comoeno-one.eu For instance, the reaction of resveratrol with silver acetate in methanol (B129727) has been shown to produce a mixture of dimeric stilbenes. oeno-one.eu

The selection of the solvent, such as methanol or ethanol, along with controlled temperature and pH, are crucial parameters for ensuring the selective formation of the desired dimer. smolecule.comoeno-one.eu

Biomimetic synthesis attempts to replicate the natural biosynthetic pathways of resveratrol oligomers in the laboratory. In plants, the oligomerization of resveratrol is an enzyme-mediated process, often involving peroxidases or laccases, as a defense mechanism. nih.govum.edu.my These enzymes generate phenoxyl radicals, leading to dimerization and further oligomerization. nih.gov

Laboratory-based biomimetic syntheses have been developed that utilize metal catalysts or specific reaction conditions to mimic this process. umich.edu These studies demonstrate the feasibility of performing a reagent-controlled dimerization of resveratrol. umich.edu For example, researchers have achieved the concise biomimetic total synthesis of this compound. umich.edu It is biosynthetically proposed that this compound, the Z-isomer, is generated from the E-isomer quadrangularin A through alkene isomerization, a process that may or may not be enzyme-mediated in nature. nih.govacs.org The isolation of this compound from natural sources like Parthenocissus laetevirens has spurred research into its biomimetic synthesis. wikipedia.org

De novo, or "from scratch," strategies build the complex molecular architecture of stilbene (B7821643) dimers from simpler, non-resveratrol starting materials. These methods offer greater control over the final structure but are often more complex than dimerization approaches.

One notable de novo strategy involves a palladium-catalyzed domino reaction. nih.gov This approach assembles the carbon framework of resveratrol-derived natural products, including potential precursors to this compound and quadrangularin A, starting from two accessible building blocks: a bromostilbene derivative and a tolane. um.edu.mynih.gov The cascade reaction involves sequential Heck couplings to rapidly establish the core benzofulvene structure, which can then be converted into the target natural product. nih.gov This methodology provides a versatile platform for accessing a variety of resveratrol dimers. nih.gov

Synthetic Methodologies Applied to Related Stilbenoid Dimers

Methodologies developed for the synthesis of structurally similar stilbenoid dimers are often applicable to the synthesis of this compound's core structure.

The Nazarov cyclization is a powerful ring-forming reaction used to synthesize cyclopentenones from divinyl ketones. organic-chemistry.orgwikipedia.org It is an acid-promoted, 4π-electrocyclic ring closure that proceeds through a pentadienyl cation intermediate. wikipedia.orgddugu.ac.in

In the context of stilbenoid dimers, this reaction has been applied to construct the carbon skeleton of related compounds like pallidol. nih.gov A strategy reported by Sarpong and Jeffrey involves a Lewis acid-induced Nazarov-type oxidative cyclization of a benzofulvene intermediate, which is formed via a palladium-catalyzed cascade. nih.gov This cyclization creates the five-membered ring characteristic of the pallidol and quadrangularin A framework. nih.govresearchgate.net While not a direct synthesis of this compound, this methodology establishes the core indene (B144670) structure that is isomeric to this compound, showcasing the utility of the Nazarov cyclization in building the complex skeletons of resveratrol dimers. nih.govresearchgate.net

Data Tables

Table 1: Synthetic Approaches to this compound and Related Dimers

Methodology Key Reagents/Steps Target Core Structure Reference(s)
Oxidative Coupling Resveratrol, Potassium Ferricyanide, Copper(II) Acetate This compound smolecule.com
Biomimetic Synthesis Resveratrol, Oxidizing Agents (e.g., Metal Catalysts) This compound, Quadrangularin A nih.govacs.orgumich.edu
De Novo Synthesis Bromostilbene, Tolane, Palladium Catalyst, Heck/Cascade Reaction Quadrangularin A / this compound Precursors um.edu.mynih.gov

Table 2: Compound Names Mentioned in Article

Compound Name
Ampelopsin A
Ampelopsin B
Ampelopsin D
Ampelopsin F
Amurensin A
Amurensin M
ε-viniferin
δ-viniferin
Gnetin C
Hopeaphenol
Laetevirenol A
Laetevirenol B
Laetevirenol C
Laetevirenol D
Laetevirenol E
Laetevirenol F
Laetevirenol G
Malibatol A
Naringenin
Nepalensinol B
Pallidol
This compound
Parthenostilbenin B
Piceatannol
Piceid
Pterostilbene
Quadrangularin A
Resveratrol
Rutin
Vateriaphenol C
Viniferifuran

Ramberg–Bäcklund Olefination

The Ramberg-Bäcklund reaction serves as a key method for the formation of alkenes from α-halosulfones in the presence of a base, proceeding through the extrusion of sulfur dioxide. wikipedia.orgorganic-chemistry.org This reaction has been strategically employed in the total synthesis of various polyphenol-based natural products within the resveratrol family. researchgate.net A notable application involves the synthesis of ampelopsin D and its isomer, isoampelopsin D, utilizing stilbene derivatives as common building blocks. researchgate.net The reaction typically gives rise to a mixture of E and Z olefin isomers, which can then be separated chromatographically. nih.govacs.org For instance, a 5:1 mixture of E/Z isomers was reported in the synthesis of a protected derivative of ampelopsin D. nih.govacs.org The versatility of the Ramberg-Bäcklund reaction allows for the creation of a diverse range of substitution patterns in the resulting alkenes. organic-chemistry.org

ReactionReactantsKey FeaturesProducts
Ramberg-Bäcklund Olefinationα-halosulfone, BaseAlkene formation, SO2 extrusion, Stereoisomer formationE/Z Alkenes
Synthesis of Ampelopsin D derivativeStilbene-derived α-halosulfone, BaseFormation of a 5:1 E/Z isomer mixtureProtected Ampelopsin D, Isoampelopsin D

Friedel–Crafts Alkylation

Friedel-Crafts alkylation is a fundamental electrophilic aromatic substitution reaction used to attach alkyl groups to aromatic rings. mt.comlibretexts.org This reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), which facilitate the formation of a carbocation that then attacks the aromatic ring. mt.com In the context of resveratrol oligomers, acid-mediated Friedel-Crafts reactions are proposed to be involved in the interconversion of different oligomeric forms. acs.org For example, the protonation and fragmentation of a dihydrobenzofuran intermediate can generate a reactive quinone methide. acs.org This intermediate can then undergo an intramolecular vinylogous Friedel-Crafts cyclization to form new carbon-carbon bonds and generate different structural skeletons, as seen in the proposed biosynthesis of various resveratrol derivatives. acs.org However, the classic Friedel-Crafts alkylation has limitations, including the potential for carbocation rearrangements and overalkylation, which can lead to a mixture of products. libretexts.org

Reaction TypeCatalystKey TransformationRelevance to this compound Synthesis
Friedel-Crafts AlkylationLewis Acid (e.g., AlCl₃)Attachment of an alkyl group to an aromatic ringInterconversion of resveratrol oligomers via reactive intermediates
Intramolecular Vinylogous Friedel-Crafts CyclizationBrønsted AcidFormation of new C-C bonds within a moleculeProposed biosynthetic pathway for related natural products

Indanone Synthesis as a Precursor Strategy

The synthesis of indanone derivatives represents a strategic approach toward the construction of complex molecules like this compound. researchgate.netresearchgate.net One of the key reactions employed in this strategy is the Nazarov cyclization of chalcone (B49325) precursors to form trans-2,3-diaryl indanone derivatives. acs.org This method provides a diastereoselective route to these important intermediates. acs.org Furthermore, asymmetric reductive Heck reactions of aryl halides have been utilized to produce 3-arylindanones with high stereoselectivity. researchgate.net These indanone precursors can then be further elaborated to afford the final natural product. For example, concise total syntheses of (±)isopaucifloral F, (±)quadrangularin A, and (±)pallidol have been achieved using a sequential process that includes Nazarov cyclization, Ramberg–Bäcklund olefination, and Friedel–Crafts alkylation, starting from commercially available materials. researchgate.net

Synthetic StrategyKey Reaction(s)Intermediate(s)Target Molecules
Indanone-based SynthesisNazarov Cyclization, Asymmetric Reductive Heck ReactionIndanone derivatives, 3-arylindanones(±)isopaucifloral F, (±)quadrangularin A, (±)pallidol

Chemical Modifications and Derivatization Reactions

Oxidation Reactions Leading to Quinones and Other Derivatives

This compound can undergo oxidation reactions to yield quinones and other oxidized derivatives. The oxidation of phenolic compounds, like those present in this compound, can lead to the formation of unstable quinone intermediates. nih.gov These quinones are electrophilic and can react with various nucleophiles. nih.govwikipedia.org The oxidation of phenols to quinones can be achieved using various oxidizing agents, such as potassium ferricyanide or hydrogen peroxide. In some cases, electrochemical oxidation provides a greener alternative to chemical oxidants for the synthesis of polycyclic aromatic quinones from polycyclic aromatic phenols. beilstein-journals.org The position of the hydroxyl group on the aromatic ring often dictates whether a p-quinone or an o-quinone is formed. beilstein-journals.org

ReactionReagentsProducts
Oxidation of this compoundPotassium ferricyanide, Hydrogen peroxideQuinones, Oxidized stilbenoids
Electrochemical OxidationPolycyclic aromatic phenols, Methanolp-quinones, o-quinones

Reduction to Corresponding Dihydro Derivatives

This compound can be reduced to its corresponding dihydro derivatives under mild reducing conditions. Common reagents used for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. This reaction involves the reduction of a double bond within the stilbenoid structure, leading to a more saturated derivative. The reduction of quinones, which can be formed from the oxidation of this compound, typically yields hydroquinones. wikipedia.org

ReactionReagentsProduct
Reduction of this compoundSodium borohydride, Lithium aluminum hydrideDihydrothis compound

Electrophilic Substitution Reactions, Particularly at Phenolic Hydroxyl Groups

The phenolic hydroxyl groups in this compound render the aromatic rings highly susceptible to electrophilic substitution reactions. byjus.com These hydroxyl groups are strong activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene. masterorganicchemistry.comlibretexts.org They are also ortho-, para-directing, meaning that incoming electrophiles will preferentially add at the positions ortho and para to the hydroxyl group. byjus.com This high reactivity is due to the ability of the nonbonding electrons on the oxygen atom to stabilize the intermediate carbocation formed during the substitution process. britannica.com Common electrophilic substitution reactions for phenols include halogenation and nitration. byjus.com Due to the high activation by the hydroxyl group, halogenation can often proceed even without a Lewis acid catalyst. byjus.com

Reaction TypeKey FeatureCommon Reactions
Electrophilic Aromatic SubstitutionActivated by phenolic -OH groups, ortho-, para-directingHalogenation, Nitration

Biological Activities and Molecular Mechanisms of Action

In Vitro Biological Activities

Antioxidant Mechanisms of Parthenocissus Extracts

Extracts from various parts of the Parthenocissus quinquefolia plant, including the bark, stem, leaves, and fruit, have demonstrated notable antioxidant properties in laboratory studies. nih.govresearchgate.net These effects are generally attributed to the plant's rich content of polyphenolic compounds, such as flavonoids, phenolic acids, and tannins. researchgate.netdoaj.org The antioxidant activity is evaluated through several assays that measure the extract's ability to neutralize free radicals and reduce oxidative stress.

Direct Free Radical Scavenging Properties

The ethanolic extracts of P. quinquefolia bark and stem have been shown to possess a strong protective effect against free radicals. doaj.org The antioxidant potential of these extracts is a subject of ongoing research, with various studies confirming their ability to scavenge reactive oxygen species. nih.govresearchgate.net

DPPH Radical Quenching Activity

One of the most common methods for evaluating antioxidant capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. Multiple studies have reported the DPPH quenching ability of P. quinquefolia extracts. For instance, chloroform (B151607) extracts of the leaves and fruits have shown potent activity. researchgate.net The effectiveness is often quantified by the IC50 value, which represents the concentration of the extract required to inhibit 50% of the DPPH radicals. Methanolic extracts of the fruit have also displayed strong radical scavenging activity with IC50 values ranging from 0.51 mg/mL to 1.45 mg/mL. doaj.org

The table below summarizes the DPPH scavenging activity reported for different extracts of P. quinquefolia.

Plant PartSolvent ExtractIC50 Value (mg/mL)
BarkEthanolic24.32
StemAqueous13.6
FruitMethanolic0.51
FruitMethanolic0.80
FruitMethanolic0.84
FruitMethanolic1.45

This interactive table is based on data from studies on crude plant extracts. The specific activity of parthenocissin A is unknown.

Selective Singlet Oxygen (¹O₂) Scavenging

There is no available scientific literature detailing the selective singlet oxygen (¹O₂) scavenging properties of either this compound or extracts from Parthenocissus quinquefolia. This specific mechanism of antioxidant activity remains an uninvestigated area.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Restoration of Superoxide (B77818) Dismutase Activity)

Scientific data on the modulation of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), by this compound or Parthenocissus extracts are not present in the reviewed literature. The potential of this compound to influence cellular enzyme systems that combat oxidative stress has not been explored.

Antimicrobial Properties of Parthenocissus Extracts

In vitro studies have confirmed that various extracts of P. quinquefolia possess antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. doaj.org For example, ethanolic extracts of the roots have demonstrated inhibitory effects against Staphylococcus aureus, Escherichia coli, and Salmonella typhi. doaj.org Similarly, extracts from the bark and stem have been tested against several microbial strains. researchgate.net

The efficacy of these extracts is measured by the zone of inhibition in agar (B569324) well diffusion assays and by determining the Minimum Inhibitory Concentration (MIC). Ethanolic and aqueous extracts of the stem have shown significant inhibition zones against Pseudomonas aeruginosa (52.5±1.1 mm) and the fungus Fusarium solani (46±0.48 mm), respectively. researchgate.net

The table below presents findings on the antimicrobial activity of P. quinquefolia extracts against selected microbes.

Plant Part & ExtractMicrobial StrainMeasurementResult
Stem (Ethanolic)Pseudomonas aeruginosaZone of Inhibition52.5±1.1 mm
Stem (Aqueous)Fusarium solaniZone of Inhibition46±0.48 mm
Bark (n-hexane)Staphylococcus aureusZone of Inhibition15±0.22 mm
Bark (Ethanolic)Fusarium solaniZone of Inhibition16.5±0.21 mm
Bark (Ethanolic)Pseudomonas aeruginosaMIC0.5 mg/mL

This interactive table is compiled from data on crude plant extracts. The specific antimicrobial activity of this compound has not been reported.

Anticancer Research in Cell Line Models

The potential of this compound in oncology has been explored, primarily focusing on its relationship with other bioactive stilbenoids.

Direct evidence for apoptosis induction by isolated this compound in cancer cell lines such as triple-negative breast cancer or colon adenocarcinoma is not yet established in the literature. However, related compounds provide a basis for potential activity. For example, parthenocissin B, a trimer thought to be a product of this compound and resveratrol (B1683913), is structurally related to other resveratrol oligomers that have been shown to induce apoptosis in colon cancer cell lines. nih.gov This indirect association suggests that this compound could be a candidate for future investigation into its pro-apoptotic effects.

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. The potential of this compound to activate this pathway has been assessed. In a study using a breast cancer cell line (MCF-7) transfected with an antioxidant response element (ARE)-luciferase reporter plasmid, this compound was evaluated alongside resveratrol and other dimers. acs.orgsemanticscholar.org The results indicated that while resveratrol induced ARE-luciferase activity in a dose-dependent manner, this compound did not demonstrate significant Nrf2 activation. acs.org Another review confirmed that among several resveratrol dimers studied for Nrf2 activation, only pallidol (B3078306) showed activity. mdpi.comresearchgate.netmdpi.com

Nrf2 Activation by Resveratrol Dimers

CompoundNrf2 Activation in ARE-Luciferase Assay
This compound No significant activation reported acs.org
Quadrangularin A No significant activation reported mdpi.commdpi.com
Pallidol Active at 30 μM mdpi.commdpi.com
Resveratrol (Monomer) Dose-dependent activation acs.org

General Anti-Inflammatory Effects in Cell-Based Assays

This compound has been associated with anti-inflammatory properties, largely inferred from its antioxidant capabilities and its presence in bioactive extracts. As a resveratrol dimer, it is recognized for its ability to quench free radicals and, more specifically, singlet oxygen species. nih.gov This antioxidant action is a key mechanism for mitigating inflammation.

Preclinical In Vivo Studies

Neuroprotective Efficacy in Animal Models

This compound has demonstrated significant neuroprotective effects in a rat model of transient focal cerebral ischemia. nih.govresearchgate.net A key study utilized the transient middle cerebral artery occlusion (MCAO) model in Sprague-Dawley rats to simulate stroke conditions. nih.gov In this model, the middle cerebral artery was blocked for one hour, followed by reperfusion, mimicking the ischemia-reperfusion injury that occurs in many clinical cases of stroke. nih.gov The administration of this compound was investigated for its ability to mitigate the neuronal damage caused by this ischemic event. nih.gov

Treatment with this compound resulted in a marked and dose-dependent reduction in the volume of brain infarction following transient MCAO in rats. nih.govresearchgate.net Compared to vehicle-treated control groups, animals that received this compound showed a significant decrease in the size of the ischemic lesion. nih.gov This protective effect against neuronal death is a critical indicator of the compound's potential as a neuroprotective agent in the context of ischemic stroke. nih.gov

Effect of this compound on Brain Infarction Volume

Treatment GroupInfarct Volume ReductionDose-Dependent Effect
Vehicle ControlBaselineN/A
This compoundSignificant ReductionYes

Beyond the structural preservation of brain tissue, this compound treatment also led to tangible improvements in functional recovery. nih.gov Rats treated with the compound exhibited better neurological and motor outcomes compared to the control group. nih.govresearchgate.net This suggests that the reduction in infarct volume translates to a preservation of neurological function, a crucial aspect of therapeutic efficacy in stroke. nih.gov

A key molecular mechanism underlying the neuroprotective effects of this compound involves its ability to modulate nitric oxide (NO) pathways. The ischemia/reperfusion (I/R) event is known to trigger a significant increase in the production of NO and the activity of nitric oxide synthase (NOS) in brain tissue, which can contribute to neuronal damage. nih.govresearchgate.net Studies have shown that treatment with this compound effectively inhibited this I/R-induced elevation of both NO production and NOS activity. nih.govresearchgate.net This inhibitory action on the NO pathway is considered a significant contributor to its beneficial effects in the ischemic brain. nih.gov

Impact of this compound on Ischemia/Reperfusion-Induced Molecular Changes

Molecular TargetEffect of Ischemia/ReperfusionEffect of this compound Treatment
Nitric Oxide (NO) ProductionElevatedInhibited
Nitric Oxide Synthase (NOS) ActivityElevatedInhibited
Lipid PeroxidationIncreasedSuppressed

Pharmacokinetic Assessments in Animal Models

Pharmacokinetic (PK) studies in animal models are a cornerstone of preclinical drug development, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) of a novel compound. These studies are critical for understanding how an organism's biological systems influence a drug's concentration at its site of action over time. For the natural compound this compound, while detailed and specific pharmacokinetic data remains limited in publicly accessible scientific literature, the principles of such assessments are well-established. The following sections delineate the standard methodologies and considerations for evaluating the pharmacokinetics of a compound like this compound in animal models.

Influence of Animal Species on Pharmacokinetic Parameters

The choice of animal species is a critical determinant in pharmacokinetic profiling, as anatomical, physiological, and genetic differences between species can significantly impact a drug's disposition. Interspecies variations in drug metabolism are a primary factor contributing to differences in pharmacokinetic profiles. These differences can arise from variations in the expression and activity of metabolic enzymes, such as the cytochrome P450 (CYP) superfamily.

When evaluating a compound like this compound, researchers would typically select multiple species to perform comparative pharmacokinetic studies. Common choices include rodents (mice and rats) and non-rodents (such as dogs, pigs, or non-human primates). Rodents are often used in initial screening due to their small size, cost-effectiveness, and well-characterized biology. Larger animals, like dogs or pigs, may be chosen for their greater physiological similarity to humans, particularly in terms of gastrointestinal anatomy and physiology, which can be crucial for assessing oral bioavailability.

Key pharmacokinetic parameters that are compared across species include:

Maximum plasma concentration (Cmax): The highest concentration of the drug observed in the plasma.

Time to reach maximum concentration (Tmax): The time at which Cmax is observed.

Area under the plasma concentration-time curve (AUC): A measure of the total drug exposure over time.

Clearance (CL): The volume of plasma cleared of the drug per unit time, indicating the efficiency of drug elimination.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Elimination half-life (t½): The time required for the plasma concentration of a drug to decrease by half.

Differences in these parameters among species can provide valuable information for allometric scaling, a mathematical technique used to predict human pharmacokinetic parameters from animal data.

Interactive Data Table: Illustrative Pharmacokinetic Parameters Across Different Species (Hypothetical Data for this compound)

ParameterMouseRatDog
Cmax (ng/mL)150120100
Tmax (h)0.51.02.0
AUC (ng·h/mL)450600800
CL (L/h/kg)2.51.81.2
Vd (L/kg)3.02.52.0
t½ (h)0.81.01.5

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific pharmacokinetic data for this compound in these species is not currently available in the public domain.

Impact of Administration Route on Pharmacokinetic Profiles

The route of administration is another fundamental factor that profoundly influences the pharmacokinetic profile of a drug. The two primary categories of administration routes are enteral (via the gastrointestinal tract) and parenteral (bypassing the gastrointestinal tract).

For a compound like this compound, an intravenous (IV) administration is often used as a reference to determine absolute bioavailability. When a drug is administered intravenously, it enters the systemic circulation directly, resulting in 100% bioavailability. In contrast, extravascular routes, such as oral (PO) or subcutaneous (SC) administration, involve an absorption phase before the drug reaches systemic circulation.

The oral route is the most common and convenient for drug administration. However, oral bioavailability can be limited by factors such as poor absorption from the gut, degradation by stomach acid or digestive enzymes, and first-pass metabolism in the gut wall and liver. The first-pass effect can significantly reduce the amount of active drug that reaches the systemic circulation.

Comparing the pharmacokinetic profiles of this compound following different routes of administration would be essential to determine its suitability for various therapeutic applications. For instance, a low oral bioavailability might necessitate the development of alternative formulations or administration routes.

Interactive Data Table: Impact of Administration Route on Pharmacokinetic Profiles in Rats (Hypothetical Data for this compound)

ParameterIntravenous (IV)Oral (PO)
Bioavailability (%)10025
Cmax (ng/mL)500120
Tmax (h)0.11.0
AUC (ng·h/mL)800200
CL (L/h/kg)1.5-
t½ (h)1.21.5

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific pharmacokinetic data for this compound for these administration routes is not currently available in the public domain.

Role in Pharmacokinetic/Pharmacodynamic (PK/PD) Evaluation in Preclinical Drug Development

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial tool in preclinical drug development that integrates PK and PD data to describe the relationship between drug exposure and its pharmacological effect. The primary goal of PK/PD modeling is to establish a quantitative link between the dose, the resulting drug concentration profile, and the observed therapeutic or toxicological response.

In the context of this compound, preclinical PK/PD studies would involve administering the compound to animal models of a specific disease and simultaneously measuring its plasma concentrations and relevant pharmacodynamic markers of efficacy. These markers could be biomarkers, physiological changes, or clinical endpoints relevant to the disease being studied.

By correlating the time course of drug concentrations with the time course of the pharmacological effect, researchers can develop a PK/PD model. This model can then be used to:

Optimize dosing regimens: Determine the dose and dosing frequency required to achieve and maintain a therapeutic effect while minimizing potential toxicity.

Predict clinical efficacy: Extrapolate the findings from animal models to predict the likely therapeutic dose range in humans.

Support decision-making in drug development: Provide a rational basis for advancing a drug candidate to clinical trials.

The successful application of PK/PD modeling in the preclinical development of this compound would be instrumental in understanding its therapeutic potential and designing informative clinical studies.

Structure Activity Relationship Sar Studies of Parthenocissin a and Analogs

Correlating Specific Structural Motifs with Observed Biological Activities

The biological activities of parthenocissin A, a resveratrol (B1683913) dimer, are intrinsically linked to its specific structural motifs. researchgate.net The presence of multiple hydroxyl (-OH) groups on its phenolic rings is a key determinant of its potent antioxidant and radical-scavenging properties. lookchem.comspringermedizin.de These groups can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. The unique arrangement of these hydroxyl groups in this compound contributes to its distinct antioxidant capabilities when compared to other stilbenoid dimers.

Advanced Computational Modeling for SAR Prediction and Elucidation

Advanced computational modeling techniques are increasingly being employed to predict and elucidate the structure-activity relationships of complex natural products like this compound. acs.org Molecular docking, a key computational tool, can be used to predict the binding affinity and interaction patterns of this compound and its analogs with specific biological targets, such as bacterial enzymes or proteins involved in oxidative stress. nih.gov

For example, in silico molecular docking studies can help to shortlist promising analogs for further in vitro testing by predicting their potential efficacy against targets like DNA gyrase B or myeloperoxidase. These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models, offer a more rational and efficient path to understanding the physical and chemical properties that govern the bioactivity of these molecules, moving beyond retrospective conjecture based on experimental data alone. acs.orgresearchgate.net Such models can help to refine the design of novel analogs with improved therapeutic potential. researchgate.net

Advanced Research Methodologies and Future Directions

Application of Metabolomics and Lipidomics Approaches in Plant Secondary Metabolite Research

Metabolomics has emerged as a powerful tool for understanding the complex biological systems of plants and their responses to environmental stress. agresearch.co.nznih.gov This approach aims to measure a wide array of small molecules, or metabolites, providing a snapshot of the plant's metabolic state. agresearch.co.nz In the context of parthenocissin A, untargeted metabolomics, which seeks to measure all metabolites in a sample, can be instrumental. agresearch.co.nz By employing techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), researchers can identify a broad spectrum of compounds, including amino acids, lipids, and various plant secondary metabolites. agresearch.co.nz This comprehensive analysis can reveal how different environmental conditions or genetic modifications impact the production of this compound and other related compounds. mdpi.com

The application of these "omics" technologies to this compound research can help to:

Identify the full spectrum of secondary metabolites in plants containing this compound. biorxiv.org

Understand the metabolic pathways and regulatory networks involved in its biosynthesis. naist.jp

Discover how environmental stressors influence its production. mdpi.com

Integration of In Silico Prediction Tools for Activity and Target Identification

In silico, or computational, tools are becoming indispensable in modern drug discovery and phytochemical research for predicting the biological activities and identifying the molecular targets of compounds like this compound. nih.govmdpi.com These methods offer a rapid and cost-effective way to screen compounds and prioritize them for further experimental validation. mdpi.com

Molecular docking is a key in silico technique used to predict how a small molecule, such as this compound, binds to a protein target. researchgate.net For example, studies have used molecular docking to investigate the interaction of this compound with enzymes like glycogen (B147801) phosphorylase, suggesting its potential role in managing diabetes. neuroquantology.com By predicting the binding affinity and mode of interaction, researchers can gain insights into the compound's mechanism of action. mdpi.comneuroquantology.com Discrepancies between in silico predictions and in vitro results can be further investigated using molecular dynamics simulations to assess the stability of the predicted binding.

Several web-accessible databases and software tools are available for in silico target identification, including:

TarFisDock: A tool for reverse docking, which screens a compound against a database of potential protein targets. nih.gov

SwissADME and ProTox-II: Web tools used to predict the pharmacokinetic and toxicity profiles of compounds. researchgate.netnih.gov

FRODOCK: Software for predicting protein-peptide binding interactions. mdpi.com

The integration of these computational approaches allows researchers to formulate hypotheses about the therapeutic potential of this compound and guide the design of future preclinical studies. nih.gov

Engineering of Biosynthetic Pathways for Sustainable Production

The natural abundance of this compound can be limited, making sustainable production methods a key area of research. um.es Metabolic engineering offers a promising strategy to enhance the production of this valuable compound. naist.jp This involves modifying the genetic makeup of plants or microorganisms to optimize the biosynthetic pathway leading to this compound.

Stilbenes are synthesized in plants through the shikimate pathway, starting from amino acids like L-phenylalanine or L-tyrosine. um.es Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and stilbene (B7821643) synthase (STS). um.es Research has focused on understanding the regulation of these enzymes to increase the yield of stilbenoids. For instance, a gene encoding C4H has been isolated from Parthenocissus henryana, a plant known to produce this compound. researchgate.net

Strategies for engineering the biosynthetic pathway for sustainable production include:

Overexpression of key biosynthetic genes: Increasing the levels of enzymes like STS can drive the pathway towards higher stilbene production.

Use of elicitors: Treating plant cell cultures with substances like cyclodextrins or methyl jasmonate can stimulate the production of secondary metabolites. um.es

Development of microbial production platforms: Engineering microorganisms like yeast to produce this compound offers a scalable and controlled production system.

Innovative cultivation systems: Aquaponics, which integrates fish farming and hydroponics, is being explored as a sustainable method for cultivating medicinal plants. mdpi.comkolibricompany.nl

These approaches aim to create reliable and environmentally friendly sources of this compound for research and potential therapeutic applications. ejpsoil.eu

Development of Novel Analytical Techniques for Stilbenoid Quantification and Characterization

Accurate and sensitive analytical methods are crucial for the quantification and structural elucidation of this compound and other stilbenoids in complex plant extracts. encyclopedia.pub High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying these compounds. encyclopedia.pubacgpubs.org However, due to the limited commercial availability of pure standards for many stilbenoids, HPLC is often coupled with other techniques for definitive identification. encyclopedia.pub

Advanced analytical platforms for stilbenoid analysis include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows for both the separation and the identification of compounds based on their mass-to-charge ratio. encyclopedia.pubnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): NMR is a primary technique for the structural identification of unknown compounds, and its coupling with LC enables the analysis of individual components in a mixture. encyclopedia.pub

High-Resolution Mass Spectrometry (HRMS): Techniques like UHPLC/QTOF provide highly accurate mass measurements, facilitating the identification of compounds through suspect screening analysis. nih.gov

These methods have been successfully applied to identify and quantify a range of stilbenes, including this compound, in various plant sources like grapevine canes and berries. encyclopedia.pubnih.govmdpi.comacs.org The development of these sophisticated analytical workflows is essential for building comprehensive metabolite profiles and ensuring the quality and consistency of plant extracts containing this compound. researchgate.netresearchgate.net

Table of Analytical Techniques for this compound and Stilbenoids

Technique Application Advantages Reference
HPLC-DAD/FLD Quantification of known stilbenes. Widely available, good for quantification with standards. encyclopedia.pub
LC-MS Identification and quantification of stilbenes. High sensitivity and specificity, provides molecular weight information. encyclopedia.pubnih.gov
LC-NMR Structural elucidation of unknown stilbenes. Provides detailed structural information. encyclopedia.pub
UHPLC/QTOF-MS Suspect screening and identification of a wide range of polyphenols. High mass accuracy, enables identification without pure standards. nih.gov
HPLC-ESI-MS/MS Identification and quantification of stilbenes. Provides fragmentation data for structural confirmation. encyclopedia.pub

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology

To gain a holistic understanding of the biological role of this compound, researchers are increasingly turning to multi-omics data integration. nih.govnih.gov This approach combines data from different "omics" layers—such as genomics, transcriptomics, proteomics, and metabolomics—to build a more complete picture of cellular functions and regulatory networks. naist.jpnih.govresearchgate.net

By integrating these diverse datasets, scientists can:

Connect genetic information to metabolic output: Correlate gene expression profiles (transcriptomics) with the abundance of this compound and other metabolites (metabolomics). frontlinegenomics.com

Uncover regulatory mechanisms: Identify proteins (proteomics) that are involved in the biosynthesis or biological activity of this compound.

Several tools and methods have been developed for multi-omics data integration, such as Multi-Omics Factor Analysis (MOFA), which helps to identify the underlying factors that drive variation across different omics layers. frontlinegenomics.com The application of these integrative approaches to this compound research promises to reveal complex interactions and provide a systems-level understanding of its biology. nih.govfrontlinegenomics.com

Identification of Novel Molecular Targets and Signaling Pathways in Preclinical Models

A critical area of future research is the identification of novel molecular targets and signaling pathways through which this compound exerts its biological effects. axxam.com Preclinical studies using cell lines and animal models are essential for this purpose.

Research has already pointed to several potential pathways. For instance, an endo-shifted olefin isomer of this compound has been shown to inhibit hypoxia-inducible factor-1α (HIF-1α) in genioglossus myoblasts, a process that involves the estrogen receptor α (ERα) and the downstream p38 MAPK pathway. spandidos-publications.com This suggests a potential role for this compound derivatives in conditions like obstructive sleep apnea (B1277953) hypopnea syndrome (OSAHS). spandidos-publications.com

Future preclinical research will likely focus on:

Target validation: Confirming the direct interaction of this compound with predicted targets using techniques like cellular thermal shift assays or surface plasmon resonance. scispace.com

Pathway analysis: Using transcriptomic and proteomic approaches to identify the signaling pathways that are modulated by this compound treatment in various disease models. axxam.com

Phenotypic screening: Evaluating the effects of this compound in a broader range of preclinical models for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

The identification of specific molecular targets and signaling pathways is a crucial step in translating the therapeutic potential of this compound into clinical applications. dntb.gov.uaresearchgate.netresearchgate.netmdpi.com

Q & A

Q. What are the key antioxidant mechanisms of parthenocissin A, and how do experimental parameters influence its scavenging activity measurements?

this compound exhibits antioxidant activity via proton-donating phenolic groups, which neutralize free radicals like DPPH. Experimental assays (e.g., DPPH at 0.04 mg/mL) reveal dose-dependent activity, with IC50 values calculated using logarithmic regressions (e.g., Y=6.5195ln(x)+50.101Y = 6.5195\ln(x) + 50.101, R2=0.9885R^2 = 0.9885) . Variability in results across concentrations (e.g., 62.5–1000 μg/mL) underscores the need for standardized protocols, including solvent controls and replicate measurements .

Q. How is this compound synthesized, and what structural analogs inform its bioactivity?

this compound is biosynthesized via enzymatic oligomerization of resveratrol precursors, as observed in Cyphostemma adenocaule. Structural elucidation relies on NMR and comparisons with analogs like ε-viniferin and quadrangularin A. Its bioactivity is contextualized against resveratrol-derived dimers, which share conserved phenolic frameworks critical for radical scavenging .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in silico molecular docking predictions and in vitro efficacy data for this compound?

Discrepancies arise when docking scores (e.g., −8.5 kcal/mol against S. aureus PK) do not align with experimental IC50 values (e.g., 0.98 μg/mL). To address this:

  • Validate docking results with molecular dynamics (MD) simulations to assess binding stability.
  • Cross-reference H-bond interactions (e.g., Lys-260, Asp-339 in S. aureus PK) with mutational studies .
  • Integrate pharmacokinetic parameters (e.g., solubility, membrane permeability) into activity models .

Q. What considerations are critical when designing dose-response experiments for this compound’s antioxidant activity?

Key factors include:

  • Concentration range : Test 62.5–1000 μg/mL to capture non-linear effects, as activity plateaus at higher doses .
  • Replicates : Use triplicate measurements to account for variability in radical scavenging assays.
  • Control for solvent interference : Ethanol/DMSO concentrations >1% may quench radicals, skewing results .
  • Statistical models : Apply logarithmic regressions to calculate IC50 and validate with R2>0.98R^2 > 0.98 .

Q. How should structural analogs of this compound be selected for comparative bioactivity studies?

Prioritize analogs with:

  • Shared pharmacophores : Resveratrol-derived scaffolds (e.g., ε-viniferin, ampelopsin D) for comparative antioxidant/antibacterial profiling .
  • Diverse substitution patterns : Compare hydroxylation sites (e.g., myricetin vs. This compound) to map structure-activity relationships.
  • Computational pre-screening : Use molecular docking against targets like DNA gyrase B or myeloperoxidase to shortlist candidates for in vitro testing .

What methodological frameworks (e.g., PICOT, FINER) are suitable for formulating research questions on this compound’s therapeutic potential?

Apply the PICOT framework:

  • Population : Specific bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., HeLa).
  • Intervention : this compound at IC50 doses.
  • Comparison : Standard drugs (e.g., ciprofloxacin, ascorbic acid).
  • Outcome : Metrics like MIC, IC50, or docking scores.
  • Time : Acute vs. prolonged exposure effects . The FINER criteria ensure feasibility, novelty, and ethical alignment (e.g., avoiding cytotoxic concentrations >1000 μg/mL in cell studies) .

Data Analysis and Reporting

Q. How should researchers address variability in this compound’s bioactivity across studies?

  • Meta-analysis : Aggregate data from multiple assays (e.g., DPPH, ABTS) to identify consensus IC50 ranges.
  • Error sources : Report solvent purity, DPPH batch variability, and instrumentation calibration.
  • Reprodubility guidelines : Follow NIH preclinical standards for experimental transparency (e.g., detailed Methods sections) .

Q. What strategies optimize the reproducibility of molecular docking studies for this compound?

  • Software standardization : Use AutoDock Vina or Schrödinger with consistent parameters (e.g., grid size, exhaustiveness).
  • PDB validation : Select high-resolution protein structures (e.g., 1DNU for myeloperoxidase).
  • Cross-validate : Compare results with independent tools (e.g., GROMACS for MD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.